Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine
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Overview
Description
Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine typically involves the reaction of benzylamine with 2-chloromethyl-4,5,6,7-tetrahydro-benzothiazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(6-methyl-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide
- (4,5,6,7-Tetrahydro-benzothiazol-2-yl)-acetonitrile
Uniqueness
Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H18N2S |
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Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C15H18N2S/c1-2-6-12(7-3-1)10-16-11-15-17-13-8-4-5-9-14(13)18-15/h1-3,6-7,16H,4-5,8-11H2 |
InChI Key |
ASQXRBYMFXSAJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)CNCC3=CC=CC=C3 |
Origin of Product |
United States |
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